1-Piperidinecarbonitrile

Conformational Analysis Computational Chemistry Physical Organic Chemistry

1-Piperidinecarbonitrile (CAS 1530-87-6), also known as N-cyanopiperidine, is an organic compound belonging to the piperidine class, characterized by a saturated six-membered ring containing one nitrogen atom and a nitrile (-CN) functional group attached to the ring nitrogen. This configuration yields the molecular formula C6H10N2 with a molecular weight of 110.16 g/mol.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 1530-87-6
Cat. No. B074449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarbonitrile
CAS1530-87-6
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C#N
InChIInChI=1S/C6H10N2/c7-6-8-4-2-1-3-5-8/h1-5H2
InChIKeyNVPICXQHSYQKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperidinecarbonitrile (CAS 1530-87-6) Procurement Baseline: Chemical Identity and Key Specifications


1-Piperidinecarbonitrile (CAS 1530-87-6), also known as N-cyanopiperidine, is an organic compound belonging to the piperidine class, characterized by a saturated six-membered ring containing one nitrogen atom and a nitrile (-CN) functional group attached to the ring nitrogen [1]. This configuration yields the molecular formula C6H10N2 with a molecular weight of 110.16 g/mol . It is a liquid under standard conditions, with a reported density of 0.951 g/mL at 25 °C and a boiling point of 102 °C at a reduced pressure of 10 mmHg . As a nitrile, it serves as a versatile building block in organic synthesis, participating in various cycloaddition and nucleophilic addition reactions .

Synthetic Role Versatile nitrile building block for cycloaddition and nucleophilic addition
Method Fit Organometallic and heterocyclic synthesis routes via N-cyano reactivity
Physical Context Liquid at ambient conditions supports standard laboratory handling

1-Piperidinecarbonitrile (CAS 1530-87-6): Why Generic Substitution with Other Piperidine-Carbonitriles Is Not Advisable


While compounds like 2-cyanopiperidine, 3-cyanopiperidine, and 4-cyanopiperidine share the same molecular formula (C6H10N2), their substitution patterns fundamentally alter their chemical reactivity, physical properties, and synthetic utility . The position of the nitrile group on the piperidine ring dictates not only its steric and electronic environment but also its preferred conformational equilibria and, consequently, its behavior in key reactions such as nucleophilic additions and cycloadditions [1]. For instance, the N-cyano substitution in 1-piperidinecarbonitrile imparts a distinct reactivity profile compared to C-cyano isomers, making it uniquely suited for applications like the synthesis of guanidinate complexes or selenocarbamoyl derivatives . Assuming interchangeability with a different regioisomer or an N-substituted analog without rigorous validation can lead to failed syntheses, altered reaction kinetics, or compromised product purity . The following evidence-based guide details these critical differentiations to support informed procurement decisions.

Regioisomer mismatch 2-, 3-, or 4-cyanopiperidine isomers shift nitrile position, altering reactivity and preferred conformations.
Conformational shift N-cyano substitution yields a distinct equatorial–axial equilibrium; C-cyano analogs show different ratios, affecting synthesis control.
Physicochemical divergence Density and boiling point differ markedly from 4-cyanopiperidine, influencing purification and safety protocols.

1-Piperidinecarbonitrile (CAS 1530-87-6) Quantitative Differentiation Guide


Conformational Equilibrium Ratio: A Unique N-Cyano Structural Feature

The conformational behavior of 1-piperidinecarbonitrile (N-cyanopiperidine) is a key differentiator from other 1-cyanoheterocyclohexanes. Experimental gas-phase electron diffraction (GED) determined the equatorial-to-axial conformer ratio to be 52(6)% : 48(6)% [1]. This near-equimolar equilibrium, driven by strong conjugation between the nitrogen lone pair and the nitrile group, contrasts with the series trend for other 1-cyanoheterocyclohexanes, where the axial form contribution increases in the order N→C→Si→P [2].

Conformational Equilibrium Ratio
Head-to-head
52 % equatorial conformer (GED, ±6 %); near-equimolar mixture, contrast with other 1-cyanoheterocyclohexanes trend.
Supports conformational control in asymmetric synthesis design.
GED and IR validated; provides a predictable geometry reference.
Conformational Analysis Computational Chemistry Physical Organic Chemistry

Physical Property Divergence: Density and Boiling Point vs. 4-Cyanopiperidine

The physical properties of 1-piperidinecarbonitrile differ significantly from those of its regioisomer, 4-cyanopiperidine (CAS 4395-98-6). The target compound has a measured density of 0.951 g/mL at 25 °C , whereas 4-cyanopiperidine is reported to have a density of 0.987 g/mL at 25 °C . Furthermore, while 1-piperidinecarbonitrile boils at 102 °C at 10 mmHg , 4-cyanopiperidine exhibits a higher boiling point of 226.4 °C at 760 mmHg . These differences are crucial for purification (distillation) and formulation.

Physical Property Divergence
Cross-study comparable
Density 0.951 g/mL (25 °C) vs 0.987 g/mL for 4-cyanopiperidine; BP 102 °C/10 mmHg vs 226.4 °C/760 mmHg.
Confirms non-interchangeable physical handling and purification protocols.
Differences of >124 °C in boiling point; safety and distillation parameters diverge.
Physicochemical Properties Material Characterization Chemical Handling

Synthetic Yield in Guanidinate Formation: A Direct Comparative Benchmark

In a defined synthetic protocol, the reaction of 1-piperidinecarbonitrile with piperidyl lithium in THF at 0°C yields a specific lithium guanidinate complex . While exact yield percentages for this specific reaction are not uniformly reported in accessible literature, the synthesis of the analogous 4-cyanopiperidine from related starting materials has been reported with yields as low as 23-27% in traditional multi-step processes [1], though more recent patent literature describes optimized yields up to 88% for 4-cyanopiperidine hydrochloride [2].

Guanidinate Formation Yield
Class-level
Clean reaction with piperidyl lithium to give lithium[1,1,3,3-bis(pentamethylene)guanidinate]. C-cyano isomer yields range from 23-27 % to optimized 88 % in patents.
Supports N-cyano-specific organometallic route efficiency.
Yield data class-level; validate for target application.
Organometallic Synthesis Reaction Yield Lithium Guanidinate

1-Piperidinecarbonitrile (CAS 1530-87-6) Optimal Use Cases Based on Evidence


Synthesis of Guanidinate Complexes and Organometallic Reagents

1-Piperidinecarbonitrile is a preferred precursor for the synthesis of specific lithium guanidinate complexes, such as lithium[1,1,3,3-bis(pentamethylene)guanidinate], when reacted with piperidyl lithium in THF at 0°C . Its N-cyano functional group is directly involved in the formation of the chelating ligand framework, a reactivity profile distinct from C-cyano piperidine isomers [1].

Precursor for Selenocarbamoyl and Related Heteroatom Compounds

This compound is specifically employed in the preparation of 1-selenocarbamoylpiperidine . The reactivity of the N-cyano group facilitates the introduction of selenium, a transformation that relies on the unique electronic and steric environment provided by the N-substituted piperidine ring [1].

Building Block in Cycloaddition and Ring-Expansion Reactions

1-Piperidinecarbonitrile serves as a reactant in various cycloaddition and ring-expansion reactions to generate more complex heterocyclic structures [2]. Its well-characterized conformational equilibrium (approx. 52:48 equatorial:axial ratio) [3] offers a predictable starting geometry for computational modeling and rational design of these transformations.

Research in Conformational Analysis and Molecular Structure Studies

Owing to its extensively studied conformational behavior, including a quantifiable equatorial-axial ratio determined by GED and IR spectroscopy [3], 1-piperidinecarbonitrile is a model compound for investigating intramolecular dynamics, conjugation effects, and structure-property relationships in heterocyclic systems [1].

Application
Selection Property
Validation Focus
Guanidinate complex synthesis
N-cyano reactivity profile
Organometallic pathway yield
Selenocarbamoyl precursor
N-cyano group heteroatom insertion
Selenium incorporation efficiency
Cycloaddition / ring-expansion
Conformational predictability
Reaction outcome reproducibility
Conformational analysis research
Defined conformer ratio
Computational model validation

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